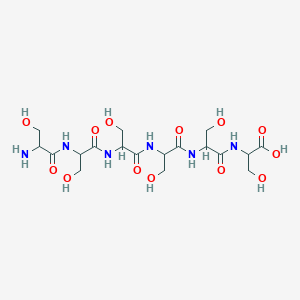
17-Amino-18-hydroxy-2,5,8,11,14-pentakis(hydroxymethyl)-4,7,10,13,16-pentaoxo-3,6,9,12,15-pentaazaoctadecan-1-oic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“17-Amino-18-hydroxy-2,5,8,11,14-pentakis(hydroxymethyl)-4,7,10,13,16-pentaoxo-3,6,9,12,15-pentaazaoctadecan-1-oic acid” is a complex organic compound characterized by multiple functional groups, including amino, hydroxy, and carboxylic acid groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “17-Amino-18-hydroxy-2,5,8,11,14-pentakis(hydroxymethyl)-4,7,10,13,16-pentaoxo-3,6,9,12,15-pentaazaoctadecan-1-oic acid” typically involves multi-step organic synthesis. The process may include:
Formation of the backbone: This step involves the construction of the main carbon chain through reactions such as aldol condensation or Michael addition.
Introduction of functional groups: Amino, hydroxy, and carboxylic acid groups are introduced through reactions like amination, hydroxylation, and carboxylation.
Purification: The final product is purified using techniques such as recrystallization, chromatography, or distillation.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route for scalability. This includes:
Batch or continuous flow reactors: To ensure consistent quality and yield.
Catalysts and reagents: Use of efficient catalysts to speed up reactions and reduce costs.
Quality control: Implementation of stringent quality control measures to ensure the purity and consistency of the product.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.
Reduction: The carboxylic acid groups can be reduced to alcohols.
Substitution: Amino groups can undergo substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogenating agents, acylating agents.
Major Products
Oxidation products: Ketones, aldehydes.
Reduction products: Alcohols.
Substitution products: Halogenated or acylated derivatives.
Applications De Recherche Scientifique
Chemistry
Catalysis: As a ligand in catalytic reactions.
Synthesis: As an intermediate in the synthesis of more complex molecules.
Biology
Enzyme studies: As a substrate or inhibitor in enzymatic reactions.
Protein modification: For studying protein-ligand interactions.
Medicine
Drug development: As a potential therapeutic agent.
Diagnostics: As a marker or probe in diagnostic assays.
Industry
Materials science: As a building block for advanced materials.
Biotechnology: In the development of biosensors and bioelectronics.
Mécanisme D'action
The mechanism of action of “17-Amino-18-hydroxy-2,5,8,11,14-pentakis(hydroxymethyl)-4,7,10,13,16-pentaoxo-3,6,9,12,15-pentaazaoctadecan-1-oic acid” depends on its specific application. For example:
Enzymatic inhibition: It may bind to the active site of an enzyme, blocking substrate access.
Protein interaction: It may interact with specific proteins, altering their function or stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
Polyamino acids: Compounds with multiple amino groups.
Polyhydroxy acids: Compounds with multiple hydroxy and carboxylic acid groups.
Uniqueness
Functional group density: The high density of functional groups in “17-Amino-18-hydroxy-2,5,8,11,14-pentakis(hydroxymethyl)-4,7,10,13,16-pentaoxo-3,6,9,12,15-pentaazaoctadecan-1-oic acid” makes it unique compared to other similar compounds.
Propriétés
Formule moléculaire |
C18H32N6O13 |
|---|---|
Poids moléculaire |
540.5 g/mol |
Nom IUPAC |
2-[[2-[[2-[[2-[[2-[(2-amino-3-hydroxypropanoyl)amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C18H32N6O13/c19-7(1-25)13(31)20-8(2-26)14(32)21-9(3-27)15(33)22-10(4-28)16(34)23-11(5-29)17(35)24-12(6-30)18(36)37/h7-12,25-30H,1-6,19H2,(H,20,31)(H,21,32)(H,22,33)(H,23,34)(H,24,35)(H,36,37) |
Clé InChI |
HXYHKCTXBXPALT-UHFFFAOYSA-N |
SMILES canonique |
C(C(C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CO)C(=O)O)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



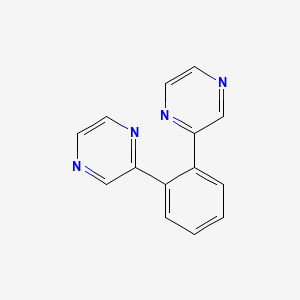
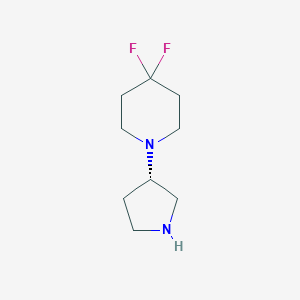

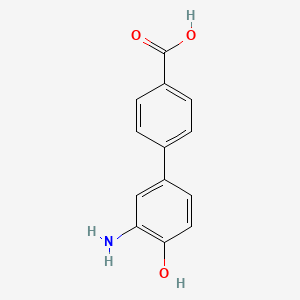
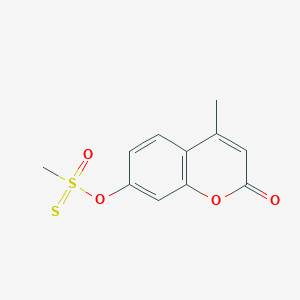
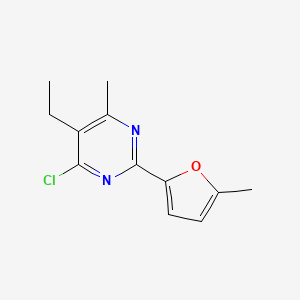
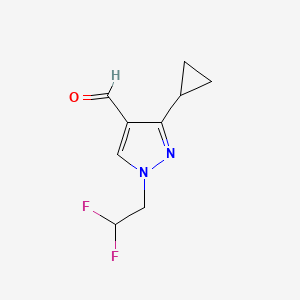
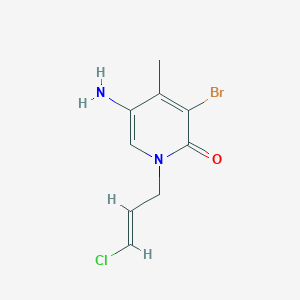
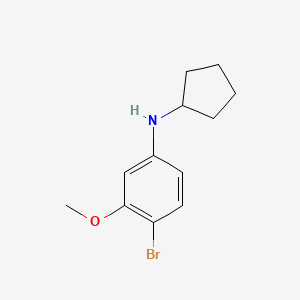
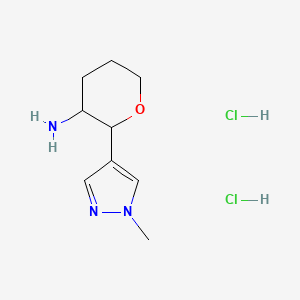
![5-(tert-Butyl) 1-ethyl 8-amino-5-azaspiro[2.5]octane-1,5-dicarboxylate](/img/structure/B15278277.png)

![tert-Butyl 1-(hydroxymethyl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B15278304.png)
